3-Phenyl-3-pentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPOPNECJIJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935470 | |

| Record name | 3-Phenylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-71-5 | |

| Record name | 1565-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1565-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1565-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenyl-3-pentanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 3-Phenyl-3-pentanol. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, with the CAS number 1565-71-5, is a tertiary alcohol.[1][2] Its structure consists of a pentane chain with a hydroxyl group and a phenyl group both attached to the third carbon atom.

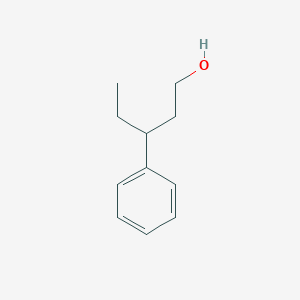

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [2][4] |

| Molecular Weight | 164.24 g/mol | [2][4] |

| CAS Number | 1565-71-5 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | Approx. -10 °C | [3] |

| Boiling Point | Approx. 235 °C @ 760 mmHg; 98-100 °C @ 3 mmHg | [3] |

| Density | Approx. 0.967 g/cm³ | [3] |

| Refractive Index | ~1.5160 | [3] |

| Solubility | Soluble in alcohol and ether; insoluble in water | [3] |

| Flash Point | 107.1 °C | [5] |

| pKa | 14.49 ± 0.29 (Predicted) | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction. This can be achieved through two primary pathways, both of which are highly efficient for creating tertiary alcohols.

Synthetic Pathways

The two main retrosynthetic routes for this compound via the Grignard reaction are:

-

Route A: Reaction of 3-pentanone with phenylmagnesium bromide.

-

Route B: Reaction of a suitable ester, such as ethyl benzoate, with two equivalents of ethylmagnesium bromide.

Caption: Grignard reaction pathways for this compound synthesis.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of this compound from 3-pentanone and phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, as an initiator)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Pentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. The key expected and reported spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Features | Reference |

| ¹H NMR (Predicted) | Multiplet at ~7.2-7.4 ppm (aromatic protons), Quartet at ~1.8-2.0 ppm (-CH₂-), Triplet at ~0.8-1.0 ppm (-CH₃), Broad singlet for the -OH proton. | |

| ¹³C NMR | Aromatic carbons in the range of ~125-148 ppm, Quaternary carbon attached to -OH at ~78-80 ppm, -CH₂- carbons at ~35-37 ppm, -CH₃ carbons at ~8-10 ppm. | [6] |

| IR Spectroscopy | Broad absorption at ~3400-3600 cm⁻¹ (O-H stretch), Absorptions at ~2800-3000 cm⁻¹ (C-H stretch), Absorptions at ~1450-1600 cm⁻¹ (C=C aromatic stretch). | [7] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 164. Other significant fragments may appear at m/z = 135 ([M-C₂H₅]⁺) and m/z = 77 ([C₆H₅]⁺). | [2] |

Applications and Biological Activity

This compound is primarily utilized as an intermediate in organic synthesis. It can be a precursor for the synthesis of various fine chemicals, fragrances, and potential pharmaceutical compounds.[3]

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its biological activity has not been extensively studied, and it is not typically associated with direct pharmacological effects.

Safety Information

This compound is considered a hazardous chemical. It is harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container away from heat and oxidizing agents.[5]

References

- 1. This compound [webbook.nist.gov]

- 2. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 3-Phenyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and potential uses in the pharmaceutical and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its known applications.

Chemical Identity and Properties

IUPAC Name: 3-phenylpentan-3-ol[1] CAS Number: 1565-71-5[2][3][4][5]

This compound is an organic compound featuring a pentanol backbone with a phenyl group and a hydroxyl group both attached to the third carbon atom.[2] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [2][3][4][5] |

| Molecular Weight | 164.24 g/mol | [3][4][6] |

| Density | 0.965 - 0.98 g/cm³ | [3] |

| Boiling Point | 257.9 °C at 760 mmHg; 98-100 °C at 3 mmHg | [3] |

| Melting Point | Approximately -10 °C | |

| Flash Point | 107.1 °C | [3] |

| Refractive Index | 1.5160 | [3] |

| pKa (Predicted) | 14.49 ± 0.29 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.69420 | [3] |

| Vapor Pressure | 0.0573 mmHg at 25 °C | [3] |

Synthesis of this compound

This compound can be synthesized via a Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, two primary retrosynthetic pathways can be considered, as illustrated in the logical relationship diagram below. A common approach involves the reaction of ethyl magnesium bromide with propiophenone.

Logical Relationship of Synthesis Pathways

Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This section provides a detailed methodology for the synthesis of this compound from propiophenone and ethyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Propiophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be oven-dried to be free of moisture.

-

Place magnesium turnings in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Propiophenone:

-

Dissolve propiophenone in anhydrous diethyl ether.

-

Cool the Grignard reagent in an ice bath.

-

Add the propiophenone solution dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications and Research Interest

This compound serves as a valuable intermediate in organic synthesis. Its potential applications extend to the pharmaceutical and fragrance industries.

-

Organic Synthesis: It is utilized as a precursor for the synthesis of other organic molecules. For instance, it can undergo dehydration to form 3-phenyl-2-pentene.

-

Pharmaceuticals and Fragrances: While specific drug compounds containing the this compound moiety are not prominently documented in publicly available literature, it is considered an intermediate in the preparation of medicines and fine chemicals. Its structural similarity to other phenylalkanols suggests potential use in the development of fragrances.

Logical Relationship of Applications

Caption: Applications of this compound as a chemical intermediate.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound is available in the NIST WebBook.

-

Infrared (IR) Spectroscopy: IR spectral data is also available from the NIST WebBook, which can be used to identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for this compound can be found in spectral databases, providing information about the carbon skeleton of the molecule.

This guide provides foundational technical information for researchers and professionals working with this compound. For further details on safety and handling, it is recommended to consult the relevant Safety Data Sheets (SDS).

References

- 1. This compound (CAS 1565-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [chembk.com]

- 3. This compound|lookchem [lookchem.com]

- 4. CAS 1565-71-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]

- 6. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Phenyl-3-pentanol via Grignard Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 3-phenyl-3-pentanol, a tertiary alcohol of interest in organic synthesis, pharmaceuticals, and the fragrance industry.[1] The primary method detailed is the Grignard reaction, a robust and versatile carbon-carbon bond-forming strategy.[2] This guide covers the underlying reaction mechanism, detailed experimental protocols, quantitative data, and process workflows designed for a professional laboratory setting.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via the nucleophilic addition of a Grignard reagent to a ketone.[3] Grignard reagents (R-MgX) are potent organometallic nucleophiles where the carbon atom bonded to magnesium is highly basic and nucleophilic.[4][5] The reaction proceeds in two main stages:

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[4]

-

Protonation (Workup): The magnesium alkoxide is subsequently protonated by the addition of a weak acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid, to yield the final tertiary alcohol product.[3]

Two primary retrosynthetic pathways exist for this synthesis:

-

Pathway A: Reaction of ethylmagnesium bromide (EtMgBr) with propiophenone.

-

Pathway B: Reaction of phenylmagnesium bromide (PhMgBr) with 3-pentanone (diethyl ketone).[6][7]

This guide will focus on Pathway A.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the target compound and a representative synthesis protocol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1565-71-5[1] |

| Molecular Formula | C₁₁H₁₆O[1] |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless to light yellow liquid[8] |

| Boiling Point | 257.9 °C at 760 mmHg[9] |

| Density | 0.965 g/cm³[8][9] |

| Refractive Index | 1.5160[9] |

| Solubility | Soluble in alcohol and ether; insoluble in water.[8] |

Table 2: Reagents and Stoichiometry (Illustrative Scale)

| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents | Quantity |

|---|---|---|---|---|---|

| Magnesium Turnings | Mg | 24.31 | 0.123 | 1.2 | 3.0 g |

| Bromoethane | CH₃CH₂Br | 108.97 | 0.110 | 1.1 | 7.9 mL (12.0 g) |

| Propiophenone | C₆H₅COCH₂CH₃ | 134.18 | 0.100 | 1.0 | 13.1 mL (13.4 g) |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~200 mL |

| 3 M Hydrochloric Acid | HCl (aq) | 36.46 | - | - | ~100 mL |

Table 3: Typical Reaction Conditions and Expected Yield

| Parameter | Condition |

|---|---|

| Grignard Formation Temp. | Gentle reflux of diethyl ether (~34 °C) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours post-addition |

| Typical Yield | 75-90% (based on analogous syntheses)[10] |

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be scrupulously dried in an oven (e.g., overnight at >120 °C) and assembled while hot, then allowed to cool under a dry, inert atmosphere (N₂ or Argon). The reaction must be conducted under anhydrous conditions, as Grignard reagents react readily with water.[5][11][12]

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Place magnesium turnings (3.0 g, 0.123 mol) into the flask. Add a single small crystal of iodine to activate the magnesium surface.[10][13] The iodine color will fade as the reaction initiates.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromoethane (7.9 mL, 0.110 mol) in 50 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 5-10 mL of the bromoethane solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when bubbling is observed and the brown iodine color disappears. Gentle warming with a water bath may be required.[12]

-

Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a gentle reflux of the ether.

-

Completion: After the addition is complete, continue to stir the gray-brown solution and reflux gently using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[10] The resulting solution is the Grignard reagent, ethylmagnesium bromide.

Part B: Synthesis of this compound

-

Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Ketone Addition: Dissolve propiophenone (13.1 mL, 0.100 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propiophenone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. This addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick, gelatinous precipitate.

Part C: Workup and Purification

-

Quenching: Cool the reaction flask back down to 0 °C in a large ice bath. Slowly and carefully add 100 mL of 3 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[12] This process is highly exothermic and may cause vigorous bubbling.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the top ether layer. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[10]

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then 50 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and transfer the solution to a pre-weighed round-bottomed flask.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

Caption: Step-by-step experimental workflow for the Grignard synthesis.

References

- 1. CAS 1565-71-5: this compound | CymitQuimica [cymitquimica.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chembk.com [chembk.com]

- 9. This compound|lookchem [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. brainly.in [brainly.in]

- 12. sweetstudy.com [sweetstudy.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 3-Phenyl-3-pentanol: A Technical Guide

Introduction

3-Phenyl-3-pentanol is a tertiary alcohol of interest in various fields, including organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols and data interpretation are presented to support researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data

The spectroscopic data for this compound, a molecule with the chemical formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol , are summarized in the following tables. These data provide a detailed fingerprint of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the challenges in obtaining experimental spectra from open-access databases, the following tables present predicted ¹H and ¹³C NMR data, which are expected to be in close agreement with experimental values.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.85 | Quartet | 4H | Methylene protons (-CH₂-) |

| 1.50 | Singlet | 1H | Hydroxyl proton (-OH) |

| 0.85 | Triplet | 6H | Methyl protons (-CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 147.0 | Quaternary aromatic carbon (C-ipso) |

| 128.0 | Aromatic carbons (C-ortho, C-meta) |

| 126.0 | Aromatic carbon (C-para) |

| 78.0 | Quaternary carbon (-C-OH) |

| 35.0 | Methylene carbons (-CH₂-) |

| 8.0 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below is based on the gas-phase IR spectrum available from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3580 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3080-3030 | Medium | C-H stretch (aromatic) |

| 2970-2870 | Strong | C-H stretch (aliphatic) |

| 1495, 1445 | Medium to Weak | C=C stretch (aromatic ring) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 760, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Assignment |

| 164 | ~5 | Molecular ion [M]⁺ |

| 135 | ~80 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 117 | ~20 | [M - C₂H₅ - H₂O]⁺ |

| 105 | ~100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation: A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound is placed directly onto the crystal of an ATR accessory (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) unit.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

-

Injection: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: Initial temperature of 50-70°C, ramped to 250-280°C at a rate of 10-20°C/min.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Physical Properties of 3-Phenyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Phenyl-3-pentanol, specifically its boiling point and solubility. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Quantitative Physical Properties

The physical properties of this compound are critical for its application in organic synthesis and potential use in pharmaceuticals. A summary of its key physical data is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | ~ 235 °C | Not specified |

| 257.9 °C | at 760 mmHg | |

| 98-100 °C | at 3 mmHg | |

| Solubility | Insoluble | In water[1] |

| Soluble | In alcohol and ether solvents[1] | |

| Limited solubility | In water due to the hydrophobic phenyl group[2] | |

| Soluble | In organic solvents[2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and solubility of an organic compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL).

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

The temperature is recorded when the vapor temperature stabilizes, and there is a steady distillation rate. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the sample is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the Durham tube.

-

The capillary tube is inverted (open end down) and placed inside the Durham tube.

-

The Durham tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Solubility tests are crucial for understanding the polarity of a compound and for selecting appropriate solvents for reactions, extractions, and purifications.

Qualitative Solubility Test

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 20-30 mg of the solid or 1-2 drops of the liquid sample (this compound) is placed in a small test tube.

-

About 1 mL of the solvent (e.g., water, ethanol, diethyl ether) is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is observed to determine if the compound has dissolved completely, partially, or not at all. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

Solubility Classification Scheme

A systematic approach can be taken to classify the solubility of an unknown compound, which can also provide information about its functional groups.

-

Water: Test the solubility in water. If soluble, the compound is likely a low molecular weight polar compound.

-

5% NaOH (aq): If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.

-

5% NaHCO₃ (aq): If soluble in 5% NaOH, test in 5% aqueous sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic functional group like a carboxylic acid.

-

5% HCl (aq): If insoluble in water and 5% NaOH, test in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group like an amine.

-

Concentrated H₂SO₄: If insoluble in all the above, test solubility in cold, concentrated sulfuric acid. Solubility without a color change may indicate the presence of a neutral compound with an oxygen or nitrogen atom or a double or triple bond.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

Caption: Experimental workflow for determining the boiling point and solubility of this compound.

References

Molecular weight and formula of 3-Phenyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic analysis of 3-phenyl-3-pentanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as α,α-diethylbenzenemethanol, is a tertiary alcohol. It is a colorless to pale yellow liquid with a characteristic aromatic odor. Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| CAS Number | 1565-71-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 257.9 °C at 760 mmHg |

| Density | 0.965 - 0.98 g/cm³ |

| Refractive Index | 1.509 - 1.516 |

| Flash Point | 107.1 °C |

| pKa | 14.49 ± 0.29 (Predicted) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, two primary routes are viable, both resulting in the formation of the desired tertiary alcohol.

Route A: Reaction of an ester (e.g., methyl benzoate) with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide). Route B: Reaction of a ketone (e.g., 3-pentanone) with one equivalent of a Grignard reagent (e.g., phenylmagnesium bromide).[1][2]

Below is a detailed experimental protocol for the synthesis via the reaction of 3-pentanone with phenylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromobenzene (e.g., 15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 3-Pentanone:

-

Cool the flask containing the freshly prepared phenylmagnesium bromide to 0 °C using an ice bath.

-

Dissolve 3-pentanone (e.g., 8.6 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A solution of approximately 5-25 mg of this compound is prepared in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters:

-

Spectrometer: 300 or 400 MHz

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

Temperature: Room temperature

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) is typically required.

-

Instrument Parameters:

-

Spectrometer: 75 or 100 MHz

-

Pulse Program: Standard proton-decoupled single-pulse experiment

-

Relaxation Delay (d1): 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: Room temperature

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrument Parameters:

-

Instrument: A standard FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR).

-

Technique: Transmission (neat film) or ATR.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plates or ATR crystal is recorded prior to the sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

-

Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).

-

Ionization Method: Electron Impact (EI) is a common ionization method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as various fragment ion peaks that are characteristic of its structure.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Phenyl-3-pentanol: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and the fragrance industry. While the precise moment of its discovery is not definitively documented in readily available literature, its synthesis is intrinsically linked to the advent of the Grignard reaction in the early 20th century. This document details the historical context of its synthesis, its physicochemical properties, a representative experimental protocol for its preparation, and its known applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Discovery and History

The history of this compound is fundamentally tied to the development of organometallic chemistry, specifically the Grignard reaction. Discovered by François Auguste Victor Grignard in 1900, this reaction provided a robust method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols, including tertiary alcohols like this compound.

Prior to the Grignard reaction, the synthesis of tertiary alcohols was challenging. The work of Philippe Barbier, Grignard's mentor, with organozinc compounds and ketones laid the groundwork, but the reactions were often sluggish and produced unsatisfactory yields. Grignard's innovation was the preparation of the organomagnesium halide (Grignard reagent) in a separate step before its reaction with a carbonyl compound, which proved to be a much more efficient and reliable method. This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, opened the door for the synthesis of countless new organic compounds.

While a specific publication detailing the very first synthesis of this compound is not readily apparent, its preparation would have been a straightforward application of the newly discovered Grignard reaction. Chemists of the era were actively exploring the scope of this new method, and the reaction of a phenyl Grignard reagent with a simple ketone like 3-pentanone, or an ester with two equivalents of an ethyl Grignard reagent, would have been logical early targets. Therefore, the "discovery" of this compound can be seen as a direct consequence of the broader revolution in synthetic organic chemistry initiated by Victor Grignard.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2][3][4] |

| Molecular Weight | 164.25 g/mol | [1][2][3][4] |

| CAS Number | 1565-71-5 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 257.9 °C at 760 mmHg | [3] |

| Density | 0.98 g/cm³ | [3] |

| Refractive Index | 1.509 | [3] |

| Flash Point | 107.1 °C | [3] |

| Vapor Pressure | 0.0573 mmHg at 25 °C | [3] |

Synthesis

The most common and historically significant method for the synthesis of this compound is the Grignard reaction. There are two primary pathways utilizing this reaction:

-

Route 1: The reaction of 3-pentanone with phenylmagnesium bromide.

-

Route 2: The reaction of an ester, such as ethyl benzoate, with two equivalents of ethylmagnesium bromide.

Synthesis Pathway Diagram

Caption: Synthesis pathways for this compound via the Grignard reaction.

Experimental Protocol: Synthesis from 3-Pentanone and Phenylmagnesium Bromide

This protocol is a representative example of the synthesis of this compound using the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted. The solution of phenylmagnesium bromide will appear grayish and cloudy.

-

-

Reaction with 3-Pentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Applications

This compound serves as a valuable intermediate in organic synthesis. Its hydroxyl group can be further functionalized or eliminated to introduce unsaturation. It also finds application in the fragrance and flavor industry due to its sweet, floral odor.[3]

Conclusion

This compound is a tertiary alcohol with a rich, albeit not precisely documented, history rooted in the groundbreaking development of the Grignard reaction. Its synthesis is a classic example of the power of organometallic reagents in constructing complex organic molecules. The straightforwardness of its preparation and its useful chemical properties have ensured its continued relevance in both academic and industrial settings. This guide has provided a detailed overview of its historical context, physicochemical properties, and a practical guide to its synthesis, serving as a valuable resource for chemical researchers and professionals.

References

A Comprehensive Technical Guide to the Safety and Handling of 3-Phenyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Phenyl-3-pentanol (CAS No. 1565-71-5), a tertiary alcohol utilized in organic synthesis and with potential applications in the pharmaceutical and fragrance industries.[1] Adherence to rigorous safety protocols is paramount when working with this compound due to its potential health hazards. This document outlines the known hazards, exposure controls, and emergency procedures to ensure a safe laboratory environment.

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are summarized below.

GHS Classification:

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation): Category 3[2][3][4][5]

Hazard Pictograms:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventive, response, storage, and disposal measures include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molecular Weight | 164.24 g/mol | |

| CAS Number | 1565-71-5 | [4] |

| Flash Point | 107.1 °C (224.8 °F) | [5][6][7] |

| Boiling Point | 257.9 °C at 760 mmHg | [5][6][7] |

| Density | 0.965 - 0.98 g/cm³ | [6][7] |

| Vapor Pressure | 0.0573 mmHg at 25 °C | [6][7] |

| Oral LD50 | Not explicitly available (classified as Cat. 4) |

Experimental Safety Protocols

The safety classifications of this compound are determined through standardized experimental protocols, largely following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally recognized methods ensure data consistency and reliability.[2][3]

Key Experimental Methodologies:

-

Acute Oral Toxicity (OECD 401/420/423/425): While a specific LD50 value for this compound is not consistently reported in readily available literature, its classification as "Acute Toxicity - Category 4, Oral" indicates an LD50 value is likely between 300 and 2000 mg/kg body weight. These studies typically involve administering the substance to rodents (e.g., rats) and observing for signs of toxicity and mortality over a specified period.

-

Skin Irritation/Corrosion (OECD 404/439): The "Causes skin irritation (Category 2)" classification is determined by applying the substance to the skin of a test animal (historically rabbits) or through validated in vitro methods using reconstructed human epidermis models.[8][9] Observations for erythema (redness) and edema (swelling) are made and scored over time. In vitro methods, such as the EpiDerm™ Skin Irritation Test, involve applying the chemical to tissue constructs and measuring cell viability (e.g., via MTT assay) to assess irritation potential.[8][9]

-

Serious Eye Damage/Irritation (OECD 405/437/492): The "Causes serious eye damage (Category 1)" classification suggests that the substance can cause irreversible eye damage. This is traditionally assessed by instilling the substance into the eyes of rabbits and observing for effects on the cornea, iris, and conjunctiva. There is a strong global push to replace these in vivo tests with in vitro alternatives that model different levels of eye injury.

-

Flash Point Determination (e.g., OECD 102): The flash point is determined using either a closed-cup or open-cup apparatus. A sample is heated, and an ignition source is periodically passed over it. The flash point is the lowest temperature at which the vapors of the substance ignite.

Chemical Safety Assessment Workflow

The following diagram illustrates a standard workflow for the safety assessment and handling of a chemical like this compound in a research and development setting.

Caption: Workflow for Chemical Safety Assessment and Handling.

Safe Handling and Storage Procedures

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of splashing, additional protective clothing may be necessary.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not ingest or inhale.[3]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Store in a locked cabinet or other secure area.[3]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Ventilate the area of the leak or spill. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using non-sparking tools and place it in a designated, labeled container for disposal.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.

References

- 1. rrma-global.org [rrma-global.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Phenyl-3-pentanol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Phenyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. The focus of this document is on the selection of appropriate starting materials and the detailed experimental protocols associated with the Grignard reaction, the most prevalent method for its synthesis.

Core Synthetic Strategy: The Grignard Reaction

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound. This powerful carbon-carbon bond-forming reaction offers several pathways to the target molecule, contingent on the strategic disconnection of the tertiary alcohol. The general principle involves the reaction of an organomagnesium halide (the Grignard reagent) with the electrophilic carbonyl carbon of a ketone or an ester.

Three primary Grignard-based routes have been identified as viable for the synthesis of this compound:

-

Propiophenone and Ethylmagnesium Bromide: In this approach, the ethyl group is introduced as the nucleophile to the carbonyl carbon of propiophenone.

-

3-Pentanone and Phenylmagnesium Bromide: This pathway involves the nucleophilic attack of a phenyl group onto the carbonyl of 3-pentanone.

-

Ethyl Benzoate and Excess Ethylmagnesium Bromide: This method utilizes an ester as the starting material, requiring at least two equivalents of the Grignard reagent for the reaction to proceed to the tertiary alcohol.

It is critical to note that the reaction of benzoic acid with a Grignard reagent, such as ethylmagnesium bromide, will not yield this compound. Grignard reagents are highly basic and will readily deprotonate the acidic proton of the carboxylic acid in an acid-base reaction, quenching the Grignard reagent and forming a carboxylate salt. This salt is then unreactive towards further nucleophilic attack by another Grignard molecule.

Quantitative Data Summary of Synthetic Routes

The following table summarizes the key quantitative parameters for the viable Grignard reaction pathways to synthesize this compound. Please note that specific yields can vary based on reaction scale, purity of reagents, and precise experimental conditions.

| Route | Starting Material 1 (Carbonyl) | Starting Material 2 (Grignard Precursor) | Key Reagents | Typical Molar Ratio (Carbonyl:Grignard) | Reported Yield (%) |

| 1 | Propiophenone | Bromoethane | Magnesium, Anhydrous Diethyl Ether | 1 : 1.1-1.5 | High (Specific data not readily available in searched literature) |

| 2 | 3-Pentanone | Bromobenzene | Magnesium, Anhydrous Diethyl Ether | 1 : 1.1-1.5 | High (Specific data not readily available in searched literature) |

| 3 | Ethyl Benzoate | Bromoethane | Magnesium, Anhydrous Diethyl Ether | 1 : >2.0 | Moderate to High (Specific data not readily available in searched literature) |

Experimental Protocols

The following are generalized yet detailed experimental protocols for the synthesis of this compound via the identified Grignard routes. Crucially, all Grignard reactions must be conducted under strictly anhydrous (water-free) conditions , as any moisture will quench the Grignard reagent and significantly reduce the yield. All glassware should be oven-dried and cooled in a desiccator before use, and anhydrous solvents are essential.

Protocol 1: Synthesis from Propiophenone and Ethylmagnesium Bromide

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propiophenone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve propiophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propiophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Protocol 2: Synthesis from 3-Pentanone and Phenylmagnesium Bromide

This protocol is analogous to Protocol 1, with the following modifications:

-

Grignard Reagent Preparation: Phenylmagnesium bromide is prepared from bromobenzene (1.1 equivalents) and magnesium (1.2 equivalents) in anhydrous diethyl ether.

-

Reaction: The prepared phenylmagnesium bromide is reacted with 3-pentanone (1.0 equivalent) following the same procedure as in Protocol 1.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.

Protocol 3: Synthesis from Ethyl Benzoate and Ethylmagnesium Bromide

This protocol requires a higher stoichiometry of the Grignard reagent:

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide as described in Protocol 1, but use at least 2.2 equivalents of bromoethane and 2.4 equivalents of magnesium.

-

Reaction: React the prepared ethylmagnesium bromide with ethyl benzoate (1.0 equivalent) following the same dropwise addition and reaction conditions as in Protocol 1. The first equivalent of the Grignard reagent reacts with the ester to form a ketone intermediate (propiophenone), which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.

Alternative Synthetic Routes: Friedel-Crafts Reaction

While the Grignard reaction is the most direct and common method, a Friedel-Crafts-type reaction could be conceptually considered. For instance, a Friedel-Crafts alkylation of benzene with 3-pentanol or a related alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield the desired product. However, this approach is prone to several drawbacks, including carbocation rearrangements leading to a mixture of isomers, and polyalkylation of the benzene ring. Due to these limitations, the Friedel-Crafts reaction is generally not the preferred method for the synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the viable synthetic routes to this compound.

Caption: Viable Grignard reaction pathways to this compound.

Caption: General experimental workflow for Grignard synthesis.

Caption: Non-viability of benzoic acid as a starting material.

Methodological & Application

Synthesis of 3-Phenyl-3-pentanol: A Detailed Experimental Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of the tertiary alcohol, 3-Phenyl-3-pentanol. Three distinct and reliable synthetic routes utilizing the Grignard reaction are presented, catering to the availability of different starting materials. The protocols include comprehensive step-by-step procedures, from reagent handling and reaction setup to product purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in procedural understanding.

Introduction

This compound is a tertiary alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. The Grignard reaction, a robust method for forming carbon-carbon bonds, offers several efficient pathways to this compound. The choice of starting materials—typically a ketone or an ester and an organomagnesium halide—can be adapted based on laboratory availability and cost-effectiveness. This note details three primary Grignard synthesis routes: the reaction of phenylmagnesium bromide with 3-pentanone, the reaction of ethylmagnesium bromide with propiophenone (ethyl phenyl ketone), and the reaction of excess ethylmagnesium bromide with ethyl benzoate.

Data Presentation

| Parameter | This compound | Reference |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| CAS Number | 1565-71-5 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~235-258 °C at 760 mmHg | [2][3][4] |

| Density | ~0.97-0.98 g/cm³ | [2][3] |

| Solubility | Soluble in alcohols and ethers; insoluble in water.[2] |

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot, then cooled under an inert atmosphere. Anhydrous solvents are essential for the success of the reaction.[5][6][7]

Route 1: Synthesis from 3-Pentanone and Phenylmagnesium Bromide

This route involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 3-pentanone.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

3-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether (for purification)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Set up a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.

-

Place magnesium turnings (1.2 equivalents relative to bromobenzene) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent.

Part B: Reaction with 3-Pentanone

-

Cool the freshly prepared phenylmagnesium bromide solution to 0°C using an ice bath.

-

Dissolve 3-pentanone (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution or dilute HCl. This step is exothermic.

-

Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether.

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

A common byproduct is biphenyl, which can be removed by trituration. Add a minimal amount of cold petroleum ether to the crude product, swirl, and decant the liquid. This compound is less soluble in petroleum ether than biphenyl.[7]

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at the appropriate temperature for this compound.

Route 2: Synthesis from Propiophenone and Ethylmagnesium Bromide

This method involves the addition of an ethyl group to the carbonyl of propiophenone.

Materials:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether or THF

-

Iodine crystal

-

Propiophenone (Ethyl phenyl ketone)

-

Saturated aqueous NH₄Cl solution or dilute HCl

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Part A: Preparation of Ethylmagnesium Bromide

-

Follow the procedure outlined in Route 1, Part A, substituting bromoethane for bromobenzene to prepare the ethylmagnesium bromide reagent. Bromoethane is volatile, so care should be taken to minimize evaporation.

Part B: Reaction with Propiophenone

-

Cool the prepared ethylmagnesium bromide solution to 0°C.

-

Dissolve propiophenone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

-

After addition, allow the mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

-

Follow the work-up and purification procedure as described in Route 1, Part C. Vacuum distillation is the primary method for purification.

Route 3: Synthesis from Ethyl Benzoate and Ethylmagnesium Bromide

This route requires at least two equivalents of the Grignard reagent as the first equivalent adds to the ester, eliminating ethoxide to form an intermediate ketone (propiophenone), which then reacts with a second equivalent of the Grignard reagent.[8][9]

Materials:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether or THF

-

Iodine crystal

-

Ethyl benzoate

-

Saturated aqueous NH₄Cl solution or dilute HCl

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Part A: Preparation of Ethylmagnesium Bromide

-

Prepare ethylmagnesium bromide as described in Route 1, Part A, using at least 2.2 equivalents of magnesium and bromoethane relative to ethyl benzoate.

Part B: Reaction with Ethyl Benzoate

-